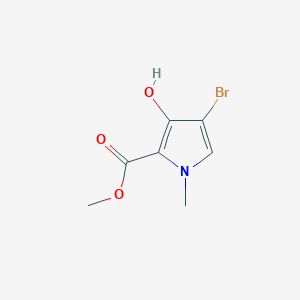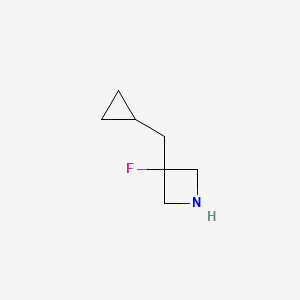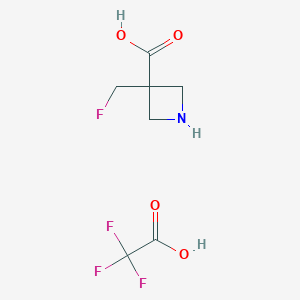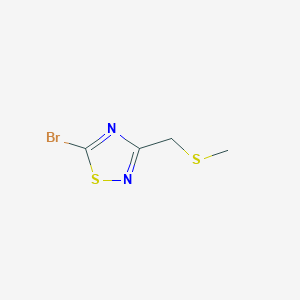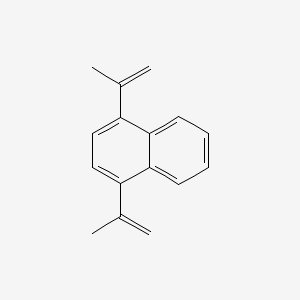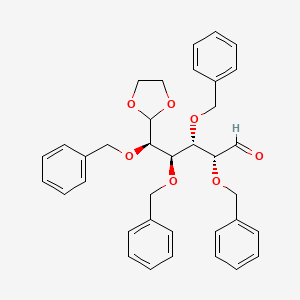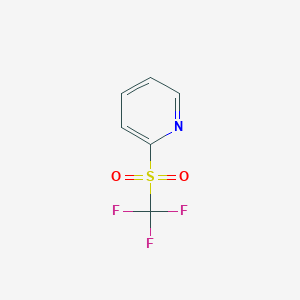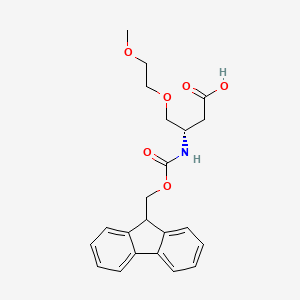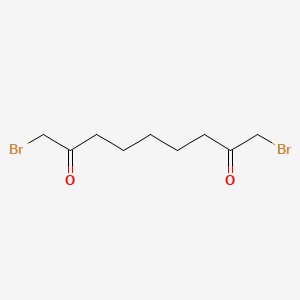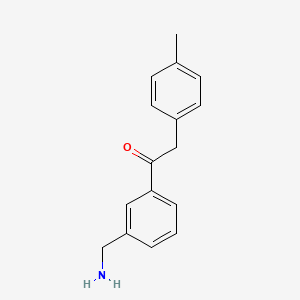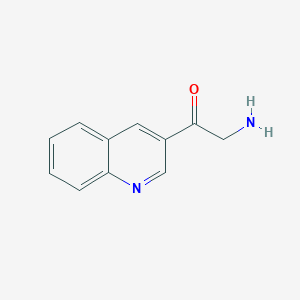
2-Amino-1-(quinolin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(quinolin-3-yl)ethan-1-one is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline ring system fused with an aminoethyl ketone group, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(quinolin-3-yl)ethan-1-one typically involves the condensation of 3-quinolinecarboxaldehyde with glycine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with various functional groups.
Reduction: The compound can be reduced to form 2-amino-1-(quinolin-3-yl)ethanol.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline derivatives with ketone or carboxylic acid groups.
Reduction: 2-Amino-1-(quinolin-3-yl)ethanol.
Substitution: Various substituted quinoline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
2-Amino-1-(quinolin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(quinolin-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline ring system can intercalate with DNA, inhibiting the replication process. Additionally, the aminoethyl ketone group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. These interactions disrupt cellular processes, making the compound effective in various therapeutic applications.
Comparación Con Compuestos Similares
- 2-Amino-1-(quinolin-2-yl)ethan-1-one
- 2-Amino-1-(quinolin-4-yl)ethan-1-one
- 2-Amino-1-(quinolin-6-yl)ethan-1-one
Comparison: While these compounds share a similar quinoline structure, the position of the aminoethyl ketone group significantly affects their chemical properties and biological activities. 2-Amino-1-(quinolin-3-yl)ethan-1-one is unique due to its specific binding affinity and reactivity, making it a valuable compound in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H10N2O |
|---|---|
Peso molecular |
186.21 g/mol |
Nombre IUPAC |
2-amino-1-quinolin-3-ylethanone |
InChI |
InChI=1S/C11H10N2O/c12-6-11(14)9-5-8-3-1-2-4-10(8)13-7-9/h1-5,7H,6,12H2 |
Clave InChI |
MWJNRASRRMHGCF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C=N2)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-phenyl-1-(4-(10-(4-(2-phenyl-3a,7a-dihydro-1H-benzo[d]imidazol-1-yl)phenyl)anthracen-9-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B15203237.png)

